6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Description

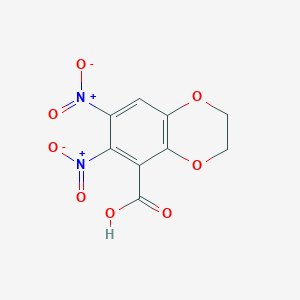

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a nitro-substituted benzodioxine derivative with a carboxylic acid functional group. Its structure consists of a 2,3-dihydro-1,4-benzodioxine core (a six-membered ring containing two oxygen atoms) substituted with two nitro groups at positions 6 and 7 and a carboxylic acid at position 5. The compound is listed under CAS 66411-42-5, though discrepancies in molecular formula and nomenclature exist in available sources .

Properties

IUPAC Name |

6,7-dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O8/c12-9(13)6-7(11(16)17)4(10(14)15)3-5-8(6)19-2-1-18-5/h3H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGMPWDZMLQBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 7 positions of the benzodioxine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., sulfuric acid) to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols, suitable solvents (e.g., dimethylformamide), and elevated temperatures.

Esterification: Alcohols, sulfuric acid, and heat.

Major Products Formed

Reduction: 6,7-Diamino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group may also play a role in binding to target proteins or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid (CAS 66410-87-5)

- Molecular Formula: C₉H₇NO₆

- Molecular Weight : 225.16 g/mol

- Key Differences : Contains a single nitro group at position 7 instead of two nitro groups (positions 6 and 7).

- Its synthesis likely follows pathways similar to nitro-substituted benzodioxines, such as nitration of the parent benzodioxine .

2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

- Molecular Formula : C₉H₈O₄ (estimated based on benzodioxine core + carboxylic acid).

- Key Differences : Lacks nitro substituents.

- Applications : Used as a reagent in synthesizing nitroimidazole derivatives (e.g., 2-styryl-5-nitroimidazoles) via esterification or coupling reactions. Yields reported range from 61–68% under reflux with DMF and K₂CO₃ .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Key Differences: Incorporates a benzodioxine moiety into a larger molecule with pyridine and dimethylamino groups.

Physicochemical Properties

Pharmacological and Industrial Relevance

- 6,7-Dinitro Derivative: No safety or application data are available .

- 7-Nitro Analogue : Similarly lacks detailed safety data but remains available for research .

Biological Activity

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66411-42-5) is a synthetic compound that belongs to the benzodioxane family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing relevant research findings and case studies.

- Molecular Formula : C9H6N2O8

- Molecular Weight : 270.15 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that derivatives of benzodioxane compounds exhibit a range of biological activities including:

- Antioxidant Activity :

- Cytotoxic Effects :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

- Therapeutic Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Research has shown that:

- The position of substituents on the benzodioxane ring is critical for optimizing activity.

- For instance, the introduction of functional groups at specific positions can enhance or diminish anti-inflammatory and cytotoxic effects .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, and how can purity be validated?

- Methodology : Synthesis typically involves nitration of the benzodioxine core, followed by carboxylation. For purity validation, use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Cross-reference melting points with literature values (e.g., analogous benzodioxine derivatives like 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid have reported melting points >150°C . Recrystallization in polar aprotic solvents (e.g., DMSO) is advised for purification.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow GHS07 safety guidelines: use P95/P1 respirators for particulate control and full-body protective gear to avoid dermal exposure. Avoid drainage contamination per environmental safety standards . Toxicity data for structurally similar compounds (e.g., acute oral toxicity LD₅₀ >300 mg/kg in benzodioxine analogs) should inform risk assessments .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via TLC or HPLC . Store in inert atmospheres (argon) at –20°C to prevent nitro-group reduction or hydrolysis. For analogs like 2,3-Dihydrothieno-dioxine derivatives, no decomposition is reported under dry, dark conditions .

Advanced Research Questions

Q. How can contradictions between experimental spectral data (e.g., NMR shifts) and computational predictions be resolved?

- Methodology : Use density functional theory (DFT) to simulate NMR chemical shifts (B3LYP/6-31G* level) and compare with experimental data. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Perform frontier molecular orbital (FMO) analysis to identify electrophilic sites. For nitro-substituted benzodioxines, the LUMO is typically localized at the nitro groups, making C-6/7 positions reactive. Validate with kinetic studies using model nucleophiles (e.g., amines) under controlled pH .

Q. What strategies mitigate challenges in synthesizing derivatives with high regioselectivity?

- Methodology : Employ directed ortho-metalation (DoM) using directing groups (e.g., carboxylic acid) to functionalize specific positions. For example, the carboxyl group at C-5 can coordinate with Lewis acids (e.g., MgBr₂), directing nitration to C-6/7. Monitor regioselectivity via LC-MS and NOESY NMR .

Q. How can degradation pathways be elucidated under oxidative or photolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.